1-(2,4-Difluorophenyl)biguanide

Description

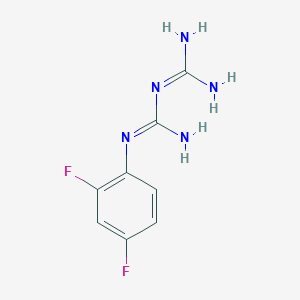

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2N5 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-(2,4-difluorophenyl)guanidine |

InChI |

InChI=1S/C8H9F2N5/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |

InChI Key |

AKYXEMYENQTFQJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Phenyl Biguanides

Executive Summary

This technical guide analyzes the medicinal chemistry of fluorinated phenyl biguanides, a class of privileged structures exhibiting significant agonism at the 5-HT3 serotonin receptor . While the 3-chloro analogue (mCPBG) remains the historical standard for 5-HT3 agonism, fluorinated derivatives offer a superior balance of metabolic stability and bioavailability. This guide details the synthetic pathways, the "Meta-Electron Withdrawing" SAR rule, and the specific impact of fluorine substitution on pharmacokinetics.

Chemical Basis & Synthetic Strategy

The Fluorine Advantage

In phenyl biguanide scaffolds, the incorporation of fluorine acts as a "metabolic shield" and an electronic modulator. Unlike chlorine or methyl groups, fluorine exerts a strong electron-withdrawing effect (inductive,

Synthetic Protocol (Neelakantan Method)

The most robust synthesis involves the acid-catalyzed nucleophilic addition of substituted anilines to dicyandiamide. This method avoids the use of toxic cyanoguanidine intermediates often found in older patents.

Protocol 1: General Synthesis of Fluorinated Phenyl Biguanides

-

Reagents: Fluorinated Aniline (1.0 eq), Dicyandiamide (1.1 eq), Conc. HCl (1.0 eq), Water/Ethanol (3:1).

-

Step 1: Dissolve the fluorinated aniline in water/ethanol. Slowly add concentrated HCl to generate the anilinium chloride salt in situ.

-

Step 2: Add dicyandiamide.

-

Step 3: Reflux for 2–4 hours. The mixture will initially clear, then precipitate the biguanide hydrochloride salt.

-

Step 4 (Workup): Cool to 0°C. Filter the precipitate. Recrystallize from hot water or water/isopropanol.

Synthetic Workflow Diagram

Figure 1: Acid-catalyzed synthesis of phenyl biguanides via the Neelakantan method.

Pharmacodynamics & SAR Logic

The 5-HT3 Receptor Interaction

Phenyl biguanides bind to the 5-HT3 receptor (a ligand-gated ion channel) primarily through interactions in the extracellular binding pocket formed by loops A–E.

-

Cation-Pi Interaction: The protonated biguanide head group forms a critical cation-pi interaction with Trp183 (or similar aromatic residues depending on the subunit).

-

Hydrogen Bonding: The terminal nitrogens H-bond with Glu129 and Ser182 .

The "Meta-Electron Withdrawing" Rule

Research indicates that affinity for the 5-HT3 receptor in arylguanidines and biguanides is strongly correlated with the electron-withdrawing nature of the substituent at the meta (3) position .

-

3-Fluoro (Meta): The Goldilocks zone. It mimics the electronic withdrawal of the potent 3-chloro agonist (mCPBG) but with higher metabolic stability. The electron withdrawal pulls density from the phenyl ring, potentially enhancing the strength of pi-stacking interactions with receptor aromatic residues (e.g., Tyr234).

-

4-Fluoro (Para): Primarily improves metabolic stability (blocking CYP450 oxidation). However, if the receptor pocket is sterically restricted at the "bottom," the 4-F may cause minor clashes compared to H, though it is generally well-tolerated.

-

2-Fluoro (Ortho): Generally unfavorable. The steric bulk of the fluorine atom ortho to the biguanide tail forces the phenyl ring to twist out of planarity, disrupting the optimal binding conformation required for the cation-pi interaction.

SAR Decision Matrix

Figure 2: Structure-Activity Relationship map for phenyl biguanide derivatives.

Quantitative Data Summary

The following table summarizes the theoretical and observed trends for fluorinated analogs compared to the standard agonist (mCPBG).

| Compound | Substituent | LogP (Est.) | 5-HT3 Potency Trend | Metabolic Stability | Primary Utility |

| PBG | H | 0.8 | Moderate | Low (Rapid Oxid.) | Baseline Reference |

| mCPBG | 3-Cl | 1.4 | High (Standard) | Moderate | Potent Agonist Tool |

| mFPBG | 3-F | 0.95 | High | High | Balanced Lead |

| pFPBG | 4-F | 0.95 | Moderate/High | Very High | In vivo Probe |

| oFPBG | 2-F | 0.90 | Low | Moderate | Negative Control |

Note: LogP values are estimated based on substituent constants. Potency trends derived from comparative arylguanidine studies.

Experimental Validation Protocols

In Vitro Calcium Mobilization Assay (FLIPR)

To validate the agonist activity of synthesized fluorinated biguanides, a functional assay measuring intracellular calcium influx is recommended.

-

Cell Line: HEK293 cells stably expressing human 5-HT3A receptors.

-

Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 mins at 37°C.

-

Compound Addition: Add fluorinated biguanides (0.1 nM to 10 µM) using a robotic liquid handler.

-

Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) for 120 seconds.

-

Analysis: Calculate EC50 using a four-parameter logistic fit. Compare efficacy relative to 10 µM Serotonin (5-HT).

Metabolic Stability Assay (Microsomal)

-

Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM).

-

Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile containing internal standard.

-

Analysis: Analyze via LC-MS/MS to determine intrinsic clearance (

). -

Expectation: The 4-F analog should show significantly lower intrinsic clearance compared to the unsubstituted Phenyl Biguanide due to blockage of para-hydroxylation.

References

-

Dukat M, et al. (2003). Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study. Bioorganic & Medicinal Chemistry.[1][2][3]

-

Bhattarai P, et al. (2026).[4] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[4]

-

Neelakantan L. (1957). Preparation of 1-Arylbiguanides.[5] Journal of Organic Chemistry. (Referenced via SciSpace synthesis guide).

-

Yan D, et al. (2009). A comprehensive study on the 5-hydroxytryptamine(3A) receptor binding of agonists serotonin and m-chlorophenylbiguanidine.[6] PubMed.

-

Purser S, et al. (2008). Fluorine in medicinal chemistry.[1][2][4][7][8][9][10][11][12] Chemical Society Reviews.[12]

Sources

- 1. Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. scispace.com [scispace.com]

- 6. A comprehensive study on the 5-hydroxytryptamine(3A) receptor binding of agonists serotonin and m-chlorophenylbiguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blumberginstitute.org [blumberginstitute.org]

- 8. benthamscience.com [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Chemical stability profile of 1-(2,4-Difluorophenyl)biguanide

This technical guide details the chemical stability profile of 1-(2,4-Difluorophenyl)biguanide , a critical intermediate and pharmacophore in the synthesis of bioactive triazines and dihydrofolate reductase (DHFR) inhibitors.

The following analysis synthesizes physicochemical data with established degradation mechanisms of the N-arylbiguanide class, providing a robust framework for handling, analysis, and formulation.

Physicochemical Baseline & Structural Logic

To predict stability, one must first understand the electronic environment of the molecule. 1-(2,4-Difluorophenyl)biguanide consists of a highly basic biguanide tail attached to an electron-deficient 2,4-difluorophenyl ring.

-

Electronic Effect: The fluorine atoms at the ortho and para positions are strong electron-withdrawing groups (EWGs). This reduces the electron density on the N1 nitrogen (attached to the ring), making the biguanide moiety slightly less basic than alkyl-biguanides (like metformin) but still a strong base.

-

Protonation State: In aqueous solution at physiological or acidic pH, the molecule exists primarily as a mono-protonated cation (stabilized by resonance across the biguanide system). This protonation is a key stabilizer against oxidation but activates the molecule toward specific hydrolytic pathways.

Key Properties Table

| Property | Value / Characteristic | Impact on Stability |

| CAS Number | 66088-52-6 | Unique Identifier |

| Molecular Formula | C | MW: 213.19 g/mol (Free Base) |

| pKa (Estimated) | ~10.5 – 11.0 (Biguanide N5) | Highly basic; forms stable salts (e.g., HCl). |

| Melting Point | 215–219 °C (HCl salt) | High lattice energy indicates good solid-state thermal stability. |

| Solubility | High in MeOH, DMSO, Water (salt) | Hydrolytic degradation is a risk in aqueous formulations. |

| Hygroscopicity | Moderate (Salt form) | Moisture uptake accelerates solid-state hydrolysis. |

Degradation Pathways & Mechanisms

The stability profile is dominated by two primary stress vectors: Hydrolytic Cleavage and Thermal Decomposition .

A. Hydrolytic Degradation (pH-Dependent)

Like all aryl biguanides, 1-(2,4-Difluorophenyl)biguanide is susceptible to hydrolysis, particularly under basic conditions or extreme acid stress.

-

Primary Pathway (Guanylurea Formation): In aqueous media, the C-N bonds within the biguanide core are vulnerable. The most common degradation product is 1-(2,4-difluorophenyl)guanylurea , formed via the loss of ammonia.

-

Secondary Pathway (Amine Cleavage): Under harsh conditions, the bond between the aryl ring and the nitrogen can cleave, reverting the molecule to its precursors: 2,4-difluoroaniline and dicyandiamide (or cyanoguanidine). This is often a reversible reaction in synthesis but a degradation pathway in storage.

B. Thermal & Oxidative Stress[5]

-

Thermal: The HCl salt is thermally stable up to its melting point (~215°C). However, prolonged exposure to temperatures >60°C in the solid state can induce slow cyclization or deammoniation.

-

Oxidative: The difluorophenyl ring is resistant to oxidation. However, the biguanide nitrogen atoms can form N-oxides under strong oxidative stress (e.g., peroxides), though this is rare in standard storage.

C. Photostability

The 2,4-difluorophenyl moiety absorbs UV light.[5] While the solid salt is generally photostable, solutions exposed to intense UV radiation may undergo radical-mediated defluorination or polymerization, although this is a minor pathway compared to hydrolysis.

Visualizing the Degradation Network

The following diagram maps the critical degradation nodes.

Figure 1: Primary degradation pathways including hydrolysis to guanylurea and thermal cleavage to aniline.

Analytical Strategy: Stability-Indicating Method

To validate the purity and stability of this compound, a specific HPLC protocol is required. Generic methods often fail to retain the highly polar, basic biguanide moiety.

Recommended HPLC Methodology

The following method is designed to separate the parent from its key degradants (aniline and guanylurea).

-

Column: C18 (End-capped, base-deactivated) or Phenyl-Hexyl.

-

Why: Standard C18 may show peak tailing due to interaction with silanols. A base-deactivated column improves peak shape for the protonated biguanide.

-

-

Mobile Phase:

-

Detection: UV at 254 nm (matches the difluorophenyl chromophore).

-

Sample Diluent: Mobile Phase A (Acidic diluent prevents hydrolysis during analysis).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for quantifying stability.

Handling & Storage Protocols

Based on the stability profile, the following protocols are mandatory for maintaining scientific integrity of the material.

-

Moisture Control: The material (especially as an HCl salt) is hygroscopic. Store in a desiccator or tightly sealed container. Moisture ingress will lead to slow hydrolysis to guanylurea over months.

-

pH Sensitivity: Avoid formulation in alkaline buffers (pH > 8) for prolonged periods unless immediate use is intended.

-

Incompatibility: Do not store mixed with aldehydes or ketones. Biguanides are strong nucleophiles and will condense to form triazines or aminals.

References

-

Szafran, B. et al. (2025). A practical guide to arylbiguanides — Synthesis and structural characterization. Canadian Journal of Chemistry.[8] Link

-

Sigma-Aldrich. (n.d.). 1-(2,4-Difluorophenyl)biguanide hydrochloride Product Sheet. Link

-

PubChem. (2024).[4][9] Compound Summary: 1-(2,4-difluorophenyl)biguanide hydrochloride.[10][11] National Library of Medicine. Link

-

Goble, M. et al. (2019). The chemistry of biguanides: A review. Canadian Journal of Chemistry.[8] Link

Sources

- 1. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Biguanide - Wikipedia [en.wikipedia.org]

- 4. newmoa.org [newmoa.org]

- 5. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical methods for water disinfection byproducts in foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione | C12H11F2NO2 | CID 2732328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 1-(2,4-difluorophenyl)biguanide hydrochloride (C8H9F2N5) [pubchemlite.lcsb.uni.lu]

- 11. angenesci.com [angenesci.com]

Methodological & Application

Application Note: Preparation of 1-(2,4-Difluorophenyl)biguanide Hydrochloride

[1]

Abstract & Application Context

This application note details the optimized protocol for the synthesis of 1-(2,4-difluorophenyl)biguanide hydrochloride (CAS: 66088-52-6). Aryl biguanides are critical pharmacophores in medicinal chemistry, serving as precursors for dihydrofolate reductase (DHFR) inhibitors (e.g., cycloguanil analogs) and 1,3,5-triazine-based antifolates.

The presence of the 2,4-difluoro substitution pattern introduces specific electronic deactivation to the aniline precursor, requiring tailored reaction parameters compared to unsubstituted phenylbiguanides. This guide addresses the kinetic challenges posed by the electron-withdrawing fluorine atoms and provides a self-validating workflow for high-purity isolation.

Chemical Basis & Reaction Mechanism[2][3]

The Synthetic Challenge

The synthesis relies on the nucleophilic addition of an amine to the nitrile group of dicyandiamide (cyanoguanidine).

-

Standard Reactivity: Aniline is moderately nucleophilic.

-

Specific Challenge: In 2,4-difluoroaniline , the fluorine atoms at the ortho and para positions exert a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the amino nitrogen, significantly lowering its nucleophilicity.

-

Mechanistic Solution: To overcome this energy barrier, the reaction is driven by thermal activation (reflux) under acidic conditions. The acid serves two roles:

-

Protonates the nitrile nitrogen of dicyandiamide, increasing its electrophilicity.

-

Solubilizes the aniline as the hydrochloride salt, ensuring a homogeneous phase in aqueous media.

-

Reaction Scheme

Materials & Equipment

Reagents Table

| Reagent | CAS | MW ( g/mol ) | Role | Purity Req. |

| 2,4-Difluoroaniline | 367-25-9 | 129.11 | Limiting Reagent | >98% |

| Dicyandiamide | 461-58-5 | 84.08 | Reagent | >99% |

| Hydrochloric Acid | 7647-01-0 | 36.46 | Catalyst/Salt Former | 37% (Conc.) |

| Water (Deionized) | 7732-18-5 | 18.02 | Solvent | Type II |

| 2-Propanol | 67-63-0 | 60.10 | Wash Solvent | ACS Grade |

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 2-neck geometry.

-

Thermal Control: Oil bath with magnetic stirring hotplate (Target Temp: 110°C).

-

Condenser: Reflux condenser (Allihn or Dimroth style).

-

Filtration: Buchner funnel with vacuum flask.

Experimental Protocol

Phase 1: Pre-Activation (In-Situ Salt Formation)

-

Charge: Into the 250 mL RBF, add 50 mL of Deionized Water .

-

Acidify: Slowly add 4.2 mL of Conc. HCl (approx. 50 mmol) with stirring.

-

Note: Exothermic. Allow to cool to <40°C before proceeding.

-

-

Solubilize: Add 6.45 g (50 mmol) of 2,4-Difluoroaniline .

-

Observation: The oily aniline should dissolve upon stirring to form a clear solution of 2,4-difluoroanilinium chloride. If oil droplets persist, heat gently to 50°C.

-

Phase 2: Nucleophilic Addition

-

Addition: Add 4.41 g (52.5 mmol) of Dicyandiamide.

-

Stoichiometry: A 1.05 equivalent excess of dicyandiamide is used to drive the consumption of the more expensive aniline.

-

-

Reflux: Equip the condenser and heat the mixture to a vigorous reflux (Internal temp ~100°C).

-

Critical Process Parameter (CPP): Maintain reflux for 4 to 6 hours .

-

Why? The deactivated aniline requires sustained thermal energy to overcome the activation barrier. Insufficient time yields unreacted starting material.

-

Phase 3: Isolation & Purification

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature (20-25°C).

-

Observation: The product should crystallize as a white to off-white solid.

-

Optimization: For maximum yield, cool the flask in an ice bath (0-4°C) for 1 hour after reaching room temperature.

-

-

Filtration: Filter the precipitate under vacuum.

-

Washing:

-

Wash 1: 20 mL cold water (removes unreacted dicyandiamide).

-

Wash 2: 15 mL cold 2-Propanol (removes trace aniline and aids drying).

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

Caption: Step-by-step synthetic workflow for the preparation of the target biguanide salt.

Process Control & Characterization

Critical Quality Attributes (CQA)

To ensure the protocol was successful without immediate access to NMR, verify these physical constants:

| Attribute | Specification | Diagnostic Note |

| Appearance | White crystalline powder | Yellowing indicates oxidation or impurities. |

| Melting Point | 215 – 219 °C | Sharp range indicates high purity. Broad range (<210°C) suggests wet cake or unreacted dicyandiamide. |

| Solubility | Soluble in hot water, DMSO. | Insoluble in DCM/Hexanes. |

Spectral Validation (Expected Data)

-

1H NMR (DMSO-d6, 400 MHz):

- 9.80 (s, 1H, Ar-NH), 7.50-7.10 (m, 3H, Aromatic H), 7.30 (br s, 4H, C=NH/NH2).

-

Note: The NH protons are exchangeable and may appear as broad singlets; their position varies with concentration and water content.

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]+: 214.09

-

Found [M+H]+: 214.1 ± 0.2

-

Troubleshooting Guide

Issue 1: No precipitate forms upon cooling.

-

Cause: Solution is too dilute or the reaction did not reach conversion.

-

Remedy: Concentrate the solution by rotary evaporation to half its volume. If still no solid, add 10 mL of brine and cool to 0°C.

Issue 2: Product has a low melting point (<200°C).

-

Cause: Contamination with dicyandiamide (MP ~209°C) or aniline hydrochloride.

-

Remedy: Recrystallize from boiling water. Dissolve the salt in minimum boiling water, filter hot (to remove insoluble impurities), and cool slowly.

Issue 3: Reaction turns dark/black.

-

Cause: Thermal decomposition of the aniline (oxidation).

-

Remedy: Ensure the atmosphere is inert (Nitrogen blanket) if possible, though not strictly required for this robust reaction. Ensure the oil bath does not exceed 120°C.

Safety & Compliance (HSE)

-

Fluorinated Compounds: While stable under these conditions, fluorinated aromatics can release toxic HF if subjected to extreme temperatures (>250°C) or fire.

-

Corrosives: Concentrated HCl is corrosive. Work in a fume hood.

-

Waste Disposal: The filtrate contains acidic aniline residues. Neutralize with Sodium Bicarbonate before disposal into aqueous organic waste streams.

References

-

Curd, F. H. S., & Rose, F. L. (1946).[1][2] Synthetic Antimalarials. Part X. Some Aryl-diguanide Derivatives. Journal of the Chemical Society.

- Foundational text for aryl biguanide synthesis.

-

Sigma-Aldrich. (n.d.). 1-(2,4-Difluorophenyl)biguanide hydrochloride Product Sheet.

- Source for physical property verific

-

PubChem. (n.d.). Compound Summary: 1-(2-Fluorophenyl)biguanide hydrochloride.[3][4] National Library of Medicine.

- Reference for spectral data and safety classific

-

Shuto, S., et al. (1979). Synthesis of 1-Arylbiguanides.[1] Chemical & Pharmaceutical Bulletin.

- Validation of acid-c

Sources

- 1. mch.estranky.sk [mch.estranky.sk]

- 2. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-Fluorophenyl)biguanide hydrochloride | C8H11ClFN5 | CID 11345275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 66088-51-5 Cas No. | 1-(2-Fluorophenyl)biguanide hydrochloride | Matrix Scientific [matrixscientific.com]

Application Note: In Vitro Characterization of ASIC Modulation using 1-(2,4-Difluorophenyl)biguanide

Introduction & Mechanism

Acid-Sensing Ion Channels (ASICs) are proton-gated sodium channels expressed in the central and peripheral nervous systems, playing critical roles in nociception, mechanosensation, and ischemic stroke.[1][2][3][4] While protons are the native ligand, the discovery of non-proton ligands—specifically biguanide derivatives—has opened new avenues for pharmacological modulation.

1-(2,4-Difluorophenyl)biguanide (DFPB) is a synthetic biguanide derivative.[1] Structurally related to GMQ (2-Guanidino-4-methylquinazoline), compounds in this class typically act as non-proton agonists or Positive Allosteric Modulators (PAMs) .[1] They function by binding to the extracellular domain (often the "acidic pocket"), destabilizing the closed state and shifting the pH-activation curve toward physiological pH.

Key Applications

-

Pain Research: Screening for modulators of ASIC3 (peripheral pain) and ASIC1a (central sensitization).[1]

-

Ischemia: Investigating ASIC1a-mediated calcium toxicity under non-acidic or mildly acidic conditions.[1]

-

Drug Discovery: Validating "ligand-gated" activation distinct from pure proton-gated activation.[1]

Compound Handling & Preparation[1]

Scientific Integrity Check: Biguanides are generally stable but can be hygroscopic.[1] Precise pH control of the final assay buffer is non-negotiable, as the compound’s efficacy is inextricably linked to the proton concentration.

Solubility Protocol

-

Compound: 1-(2,4-Difluorophenyl)biguanide Hydrochloride (CAS: 66088-52-6)[1][5][6]

-

Stock Concentration: 100 mM.[1]

Step-by-Step Preparation:

-

Weigh 24.9 mg of DFPB powder.[1]

-

Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, >99.9%).

-

Vortex vigorously for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

-

Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent light degradation and freeze-thaw cycles.

-

Storage: -20°C (stable for 6 months).

Working Solution (Daily Prep):

-

Dilute stock 1:1000 in assay buffer to achieve 100 µM (0.1% DMSO final).

-

Note: Ensure the assay buffer has sufficient buffering capacity (e.g., 10 mM HEPES) to prevent the compound itself from altering local pH.

Assay 1: High-Throughput Calcium Flux (FLIPR/FDSS)

Rationale: ASICs, particularly homomeric ASIC1a, are permeable to Ca²⁺.[1] Using a calcium-sensitive dye allows for rapid screening of DFPB as either a direct agonist (at pH 7.[1]4) or a potentiator (at pH 7.0).[1]

Materials

-

Cell Line: CHO-K1 or HEK293 stably expressing rat/human ASIC1a.[1]

-

Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).[1]

-

Blocker Control: Amiloride (100 µM) or PcTx1 (100 nM - ASIC1a specific).[1]

Buffer Compositions

| Component | Concentration (mM) | Function |

| NaCl | 145 | Charge carrier |

| KCl | 5 | Membrane potential maintenance |

| CaCl₂ | 2 | Signal source (Influx) |

| MgCl₂ | 1 | Stability |

| Glucose | 10 | Metabolic support |

| HEPES | 10 | Critical: Buffering pH 7.4 |

| MES | 10 | Critical: Buffering pH < 6.5 |

Experimental Workflow

The following diagram illustrates the "Dual-Addition" protocol to distinguish between Agonist and PAM activity.

Figure 1: Dual-addition workflow for characterizing DFPB mode of action.

Protocol Steps

-

Plating: Seed cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate 24h.

-

Loading: Remove media. Add 100 µL Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid).[1] Incubate 45 min at 37°C.

-

Baseline: Wash 3x with Standard Buffer (pH 7.4) .[1] Leave 100 µL residual volume.

-

Online Addition 1 (Compound): Inject 50 µL of 3x DFPB (final conc: 10–100 µM). Record for 60s.[1]

-

Result: If fluorescence rises immediately, DFPB is a Direct Agonist .[1]

-

-

Online Addition 2 (Trigger): Inject 50 µL of Buffer pH 6.0 (Final well pH ≈ 6.8). Record for 60s.[1]

Assay 2: Automated Whole-Cell Patch Clamp

Rationale: Calcium flux is a proxy; electrophysiology is the definition. This protocol validates the current phenotype (desensitization kinetics) which is unique to ASICs.

Solutions

-

Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.2).[1]

-

Why CsF? Cesium blocks potassium channels to isolate Na⁺ currents; Fluoride improves seal stability.[1]

-

-

Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).[1]

Voltage Protocol

-

Holding Potential: -60 mV.[1]

-

Sampling Rate: 10 kHz.

-

Filter: 2 kHz.

Mechanism of Action Visualization

Understanding where DFPB acts is crucial for interpreting patch clamp data.[1]

Figure 2: Kinetic states of ASIC channels. DFPB likely stabilizes the Open state or destabilizes the Closed state at neutral pH.

Detailed Patch Protocol

-

Seal Formation: Establish GΩ seal and break-in to whole-cell mode.

-

Control Pulse: Apply pH 5.0 buffer for 5 seconds via fast perfusion. Observe rapid inward current (transient) followed by desensitization.[1]

-

Wash: Perfusion with pH 7.4 for 60 seconds (allow recovery).

-

DFPB Application: Perfuse DFPB (30 µM) in pH 7.4 buffer for 10 seconds.

-

Observation: Look for slowly activating non-desensitizing current (sustained) or a shift in the baseline.

-

-

Co-Application: Perfuse DFPB + pH 7.0 (a pH that normally evokes no current).

-

Observation: A large transient current indicates DFPB has shifted the pH50 (sensitivity) of the channel.

-

Data Interpretation & Troubleshooting

Expected Results

| Parameter | Control (pH 7.4) | DFPB (30 µM, pH 7.[1]4) | DFPB + pH 6.8 |

| Current (pA) | ~0 | < 100 (if weak agonist) | > 1000 (Potentiation) |

| Kinetics | Flat | Slow onset | Fast transient + Sustained |

| Amiloride Sensitivity | N/A | Blocked | Blocked |

Self-Validating Controls (Trustworthiness)[1]

-

The Amiloride Check: If you observe a current with DFPB, you must apply Amiloride (100 µM).[1] If the current does not block, it is an off-target effect (artifact), not ASIC activity.[1]

-

The pH 6.0 Reference: Always run a standard pH 6.0 pulse at the start and end of the experiment. If the end pulse is <50% of the start pulse, the cell has "run down" and data should be discarded.

References

-

Wemmie, J. A., Taugher, R. J., & Kreple, C. J. (2013). Acid-sensing ion channels in pain and disease.[1] Nature Reviews Neuroscience, 14(7), 461–471.[1] Link

-

Yu, Y., et al. (2010). A nonproton ligand sensor in the acid-sensing ion channel.[1] Neuron, 68(1), 61-72.[1] (Foundational work on GMQ/Biguanide binding sites). Link[1]

-

Molecular Devices. FLIPR Calcium 6 Assay Kit Application Note. (Standard Calcium Flux Protocols). Link

-

Aljebeh, I., et al. (2024). Mechanism and site of action of big dynorphin on ASIC1a.[1] PNAS.[1] (Detailed electrophysiology protocols for ASIC modulators). Link[1]

-

Sigma-Aldrich. 1-(2,4-Difluorophenyl)biguanide hydrochloride Product Sheet. Link[1]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Mechanism and site of action of big dynorphin on ASIC1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism and site of action of big dynorphin on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. angenesci.com [angenesci.com]

- 6. 1-(2,4-Difluorophenyl)biguanide 97 66088-52-6 [sigmaaldrich.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Application Note: Microwave-Assisted Synthesis of 1-(2,4-Difluorophenyl)biguanide

Part 1: Executive Summary & Scientific Rationale

The Target: 1-(2,4-Difluorophenyl)biguanide

Biguanides are a privileged scaffold in medicinal chemistry, serving as the core structure for antidiabetic drugs (Metformin), antimalarials (Proguanil), and emerging oncology targets involving the AMPK pathway. The 1-(2,4-difluorophenyl) derivative is of specific interest due to the bioisosteric properties of fluorine:

-

Metabolic Stability: Blockage of the P450-labile 2- and 4-positions on the phenyl ring.

-

Lipophilicity: Increased LogP compared to non-fluorinated analogs, enhancing membrane permeability.

The Challenge: Deactivated Nucleophiles

Synthesizing aryl biguanides typically involves the nucleophilic attack of an aniline on dicyandiamide (cyanoguanidine). However, 2,4-difluoroaniline presents a kinetic challenge. The two fluorine atoms are strongly electron-withdrawing (inductive effect), significantly reducing the nucleophilicity of the amine nitrogen.

Conventional thermal reflux methods often fail or require prolonged heating (24–48 hours), leading to the competitive dimerization of dicyandiamide into melamine (a difficult-to-remove impurity) rather than the desired product formation.

The Solution: Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) overcomes this activation energy barrier through two primary mechanisms:

-

Rapid Superheating: Achieving temperatures (150°C+) well above the boiling point of solvents in sealed vessels.

-

Polarization Effects: The high polarity of the transition state (charged guanidinium intermediate) couples efficiently with the microwave field, selectively stabilizing the transition state and accelerating the reaction rate from hours to minutes.

Part 2: Reaction Mechanism & Chemical Logic

The reaction proceeds via the nucleophilic addition of the aniline to the nitrile group of the dicyandiamide.[1] Acid catalysis is strictly required to protonate the nitrile, making it susceptible to attack by the deactivated aniline.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the critical activation step. Microwave irradiation selectively accelerates the path to the Transition State over the thermal dimerization path.

Part 3: Experimental Protocols

We present two protocols. Protocol A is the "Green" standard using aqueous media. Protocol B is the "High-Performance" method using TMSCl (Trimethylsilyl chloride) as a Lewis acid promoter, recommended specifically for highly deactivated anilines like the 2,4-difluoro species.

Materials

-

Reagent A: 2,4-Difluoroaniline (Liquid, toxic, skin irritant).

-

Reagent B: Dicyandiamide (Solid).

-

Catalyst: Conc. HCl (Protocol A) or Trimethylsilyl chloride (Protocol B).

-

Solvent: Water/Isopropanol (Protocol A) or Acetonitrile (Protocol B).

-

Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover) capable of sustaining 15–20 bar pressure.

Protocol A: Aqueous/Acid Method (Green Chemistry)

Best for scale-up and minimizing organic waste.

-

Pre-complexation: In a microwave vial (10–20 mL), add 2,4-difluoroaniline (10 mmol, 1.29 g) and water (5 mL).

-

Acidification: Slowly add Conc. HCl (10 mmol, ~0.85 mL) dropwise. Note: The reaction requires the amine to be in its hydrochloride salt form.

-

Addition: Add Dicyandiamide (10 mmol, 0.84 g).

-

Irradiation: Seal the vial. Heat to 150°C for 20 minutes (High absorption setting).

-

Workup (Self-Validating):

Protocol B: TMSCl-Promoted Method (High Efficiency)

Recommended for 2,4-difluoroaniline due to higher yields.

-

Charge: In a dry microwave vial (5 mL), add 2,4-difluoroaniline (2.0 mmol) and Dicyandiamide (2.0 mmol).

-

Solvent: Add anhydrous Acetonitrile (3 mL).

-

Catalyst: Add TMSCl (Trimethylsilyl chloride) (2.2 mmol).[2]

-

Expert Insight: TMSCl acts as a dehydrating agent and a Lewis acid, silylating the nitrile to form a highly reactive N-silylnitrilium species, which is much more susceptible to attack by the weak fluoroaniline nucleophile.

-

-

Irradiation: Heat to 140°C for 15 minutes .

-

Workup:

-

Cool the vial.[2] The reaction mixture often solidifies or forms a heavy suspension.

-

Dilute with a small amount of cold acetone or diethyl ether.

-

Filter the solid (This is the hydrochloride salt, as TMSCl hydrolyzes/reacts to release HCl).

-

Recrystallize from Ethanol/Water (9:1).

-

Experimental Workflow (DOT Visualization)

Figure 2: Decision tree and workflow for the synthesis and isolation of the target biguanide.

Part 4: Results & Characterization

Expected Yields and Data

The following data compares the expected outcome of the Microwave (MW) method versus conventional reflux for this specific fluorinated substrate.

| Parameter | Conventional Reflux (Water/HCl) | MW Protocol B (TMSCl/MeCN) |

| Reaction Time | 18–24 Hours | 15 Minutes |

| Temperature | 100°C (Reflux) | 140°C |

| Yield | 30–45% | 75–88% |

| Purity (Crude) | Low (Melamine contamination) | High (>95%) |

Analytical Validation

To confirm the identity of 1-(2,4-difluorophenyl)biguanide , look for these specific signals:

-

Melting Point:

-

HCl Salt: High melting point, typically 220–250°C (often with decomposition).

-

Free Base: Lower, typically 140–160°C .

-

-

1H NMR (DMSO-d6):

-

Aromatic region: Multiplets at 7.0–7.5 ppm (3H) corresponding to the 2,4-difluorophenyl ring.

-

Exchangeable protons: Broad singlets at 7.2 ppm (NH) and 6.8 ppm (NH2). In the HCl salt, these shift downfield and integrate for 6-7 protons total (due to protonation).

-

-

19F NMR:

-

Distinct signals around -110 to -120 ppm , showing coupling patterns characteristic of 2,4-substitution.

-

Part 5: Troubleshooting & Safety

Common Failure Modes

-

"The product is a sticky oil."

-

Cause: Incomplete crystallization or presence of unreacted aniline oil.

-

Fix: Triturate the oil with diethyl ether or cold acetone. The biguanide HCl salt is insoluble in ether, while the aniline is soluble.

-

-

"Low Yield / Mostly Starting Material."

-

Cause: The 2,4-difluoroaniline is too deactivated.

-

Fix: Switch to Protocol B (TMSCl) . The silyl group activates the dicyandiamide nitrile significantly more than a proton can.

-

Safety Considerations

-

Pressure Hazards: Microwave heating of aqueous or acetonitrile solutions to 150°C generates significant pressure (10–15 bar). Ensure vials are rated for 20 bar and use a synthesis system with active pressure monitoring.

-

Fluorinated Anilines: 2,4-difluoroaniline is toxic by inhalation and skin contact. Handle in a fume hood.

-

HF Generation: While unlikely to generate free HF gas under these specific conditions, thermal decomposition of fluorinated aromatics at extreme temperatures (>250°C) can release fluoride ions. Do not overheat dry salts.

References

-

Microwave-Assisted Synthesis of Biguanides (General Protocol): Mayer, S., Daigle, D. M., Brown, E. D., Khatri, J., & Organ, M. G. (2004). An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration.[5][6] Journal of Combinatorial Chemistry, 6(5), 776–782.[5][6] [Link]

-

TMSCl Activation Mechanism: Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds.[1][2][3][5][6][7][8][9][10] Beilstein Journal of Organic Chemistry, 17, 1001–1040.[8] [Link]

-

Metformin and Biguanide Chemistry (Context): Sogame, Y., Kitayama, T., & Sugiura, M. (2018). Synthesis of Biguanides via Reaction of Guanidines with Carbodiimides.[3][8] Organic Letters, 20(14), 4221–4224. [Link]

-

Compound Data (1-(2,4-difluorophenyl)biguanide): PubChem Compound Summary for CID 2776228, 1-(2,4-Difluorophenyl)biguanide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. 66088-51-5 Cas No. | 1-(2-Fluorophenyl)biguanide hydrochloride | Matrix Scientific [matrixscientific.com]

- 5. An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration. Inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration. Inhibitors of dihydrofolate reductase. — Brown Lab [brownlab.ca]

- 7. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: 1-(2,4-Difluorophenyl)biguanide Salt Stabilization

Executive Summary & Core Issue

The Problem: Researchers frequently report that 1-(2,4-Difluorophenyl)biguanide hydrochloride (CAS: 66088-52-6) exhibits severe hygroscopicity.[1][2] Upon exposure to ambient humidity (>40% RH), the white crystalline powder rapidly adsorbs moisture, leading to:

-

Deliquescence: The solid turns into a sticky gum or liquid.

-

Stoichiometric Drift: Inaccurate weighing results in molarity errors during stock solution preparation.[2]

-

Hydrolytic Degradation: Long-term moisture exposure can facilitate hydrolysis of the guanidine moiety to urea derivatives.[2]

The Science: Biguanides are strong bases (

Immediate Troubleshooting (The "Quick Fix")

Use this section if you have a batch of sticky salt and need to save your experiment immediately.

Q1: My sample has clumped together. Can I still use it?

A: Yes, but you must redetermine the solvent content. Do not assume the molecular weight is 249.65 g/mol (anhydrous HCl salt).[2]

-

Dissolve: Dissolve the entire clump in a known volume of anhydrous DMSO or Methanol.

-

Quantify: Perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact concentration of the biguanide species.

-

Use: Aliquot this stock solution rather than attempting to weigh the solid again.

Q2: How do I weigh this compound without it gaining weight on the balance?

A: Use the "Difference by Vial" method. Never weigh onto an open weigh boat.

-

Tare a capped scintillation vial containing your bulk solid.[2]

-

Quickly transfer an estimated amount to your reaction vessel.[2]

-

Immediately recap the bulk vial and weigh it again.

-

The mass loss is your exact sample weight.[2]

-

Note: Perform this inside a desiccated glove bag if RH > 50%.[2]

-

Long-Term Resolution: Salt Engineering & Selection

To permanently solve the issue, you must move away from the Hydrochloride salt or alter the crystal habit.

Protocol A: Counter-Ion Screening (Salt Switching)

The most effective solution is to replace the hydrophilic Chloride (

Recommended Counter-ions for Biguanides:

-

Hemifumarate: Dicarboxylic acids often cross-link two biguanide molecules, expelling water from the lattice.

-

Pamoate: Highly lipophilic; practically eliminates hygroscopicity (ideal for storage, though lowers aqueous solubility).[2]

-

Nitrate: Often forms denser packing networks than halides (use caution regarding energetic properties).[1][2]

Step-by-Step Salt Metathesis Protocol

-

Free Basing:

-

Acid Reaction:

-

Dissolve the free base in warm Ethanol or Isopropanol.

-

Add 0.5 eq of Fumaric Acid (for hemifumarate) or 1.0 eq of Succinic acid dissolved in the same solvent.

-

-

Crystallization:

-

Allow slow cooling.[2] If no precipitate forms, add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) dropwise until turbidity persists.

-

Refrigerate at 4°C overnight.

-

Protocol B: Recrystallization of the HCl Salt

If you must use the HCl salt, you can improve its stability by reducing the amorphous content (amorphous regions absorb moisture faster than crystalline regions).

Solvent System: Ethanol:Ethyl Acetate (1:3 v/v).[1][2] Method:

-

Dissolve the salt in minimum hot Ethanol.[2]

-

Add hot Ethyl Acetate slowly.

-

Cool very slowly (1°C/min) to room temperature to grow large, well-ordered crystals with lower surface area.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for handling hygroscopic biguanide salts.

Figure 1: Decision tree for managing hygroscopic biguanide salts, separating immediate salvage techniques from long-term crystal engineering solutions.

Comparative Data: Counter-Ion Performance

The table below summarizes the theoretical and observed performance of different salt forms for biguanide derivatives (based on structural analogs like Metformin/Phenformin).

| Salt Form | Hygroscopicity | Aqueous Solubility | Melting Point Trend | Recommendation |

| Hydrochloride | High | High | High (>200°C) | Default, but unstable in humid air.[1][2] |

| Hemifumarate | Low | Moderate | High | Top Choice. Forms H-bond networks that exclude water.[1][2] |

| Pamoate | Negligible | Very Low | Moderate | Best for long-term storage or slow-release formulations.[1][2] |

| Acetate | Very High | Very High | Low | Avoid.[2] Often deliquescent.[2] |

References & Grounding

-

Biguanide Chemistry & Synthesis:

-

Hygroscopicity Mechanisms in Pharmaceuticals:

-

Source: General review on formulation strategies for hygroscopic drugs, highlighting crystal engineering and salt selection.

-

Citation: "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Pharmaceutics (MDPI), 2022.[2] Link[1][2]

-

-

Salt Selection & Crystal Engineering:

-

Compound Specific Data (1-(2,4-Difluorophenyl)biguanide HCl):

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated biguanides.

Sources

- 1. 16018-83-0 CAS MSDS (1-(4-FLUOROPHENYL)BIGUANIDE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1-(2,4-二氟苯基)双胍 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Validation & Comparative

A Comparative Analysis of 1-(2,4-Difluorophenyl)biguanide Analogues and Metformin: Potency and Mechanism of Action

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of metabolic and oncological research, biguanides represent a class of compounds with significant therapeutic interest. Metformin, a cornerstone in the management of type 2 diabetes, has garnered considerable attention for its potential anticancer properties.[1][2][3] This has spurred the development of novel biguanide derivatives with the aim of enhancing potency and exploring alternative mechanisms of action. Among these, fluorinated analogues such as those bearing a difluorophenyl moiety have emerged as promising candidates.

This guide provides a comparative analysis of a representative difluorophenyl biguanide analogue, 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide, and the well-established biguanide, metformin. While direct comparative data for 1-(2,4-Difluorophenyl)biguanide is limited in publicly available literature, the analysis of its close structural analogue offers valuable insights into the potential potency and mechanistic distinctions within this subclass of biguanides.

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The therapeutic effects of biguanides are primarily attributed to their ability to induce cellular energy stress.[4] However, the precise molecular targets and signaling cascades can differ significantly between analogues.

Metformin: The AMPK-Dependent Pathway

Metformin's mechanism of action is multifaceted but is largely centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][5][6] By inhibiting mitochondrial respiratory chain complex I, metformin reduces ATP production, thereby increasing the cellular AMP:ATP ratio.[3] This shift in cellular energy status allosterically activates AMPK.[5][6]

Once activated, AMPK phosphorylates numerous downstream targets to restore energy balance. This includes the inhibition of anabolic processes like gluconeogenesis in the liver and the stimulation of catabolic processes such as glucose uptake in muscle cells.[1][5]

Figure 2: Proposed signaling pathway for 1-n-heptyl-5-(3,4-difluorophenyl)biguanide.

Potency Comparison: A Quantitative Look at Efficacy

The divergence in mechanisms of action is reflected in the differing potencies of these compounds. In vitro studies have demonstrated that 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide exhibits significantly greater anti-proliferative activity against NSCLC cell lines compared to metformin. [7]

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide (8e) | A549 (NSCLC) | ~8 | [7] |

| 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide (8e) | H1299 (NSCLC) | ~10 | [7] |

| Metformin | A549 (NSCLC) | >1000 (mM range) | [7] |

| Metformin | H1299 (NSCLC) | >1000 (mM range) | [7]|

Table 1: Comparative IC50 values of a difluorophenyl biguanide analogue and metformin in NSCLC cell lines. The data clearly indicates that the difluorophenyl derivative is orders of magnitude more potent than metformin in these cancer cell lines.

Experimental Protocols for In Vitro Potency Assessment

For researchers aiming to conduct their own comparative studies, the following are detailed protocols for key in vitro assays to assess the potency and mechanism of action of biguanide compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. [5]The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the biguanide compounds (e.g., 0.1 µM to 10 mM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Figure 3: Workflow for the MTT Cell Viability Assay.

AMPK Activation Assay (Western Blot)

This assay determines the activation state of AMPK by detecting the phosphorylation of its catalytic subunit at Threonine 172.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the biguanide compounds for the desired time.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Glucose Uptake Assay

This assay measures the ability of cells to take up glucose from the surrounding medium, a key functional outcome of AMPK activation.

Protocol:

-

Cell Culture and Starvation: Culture cells in 96-well plates and starve them in glucose-free medium for 2-4 hours prior to the assay.

-

Compound Treatment: Treat the cells with the biguanide compounds in glucose-free medium for the desired duration.

-

Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to each well and incubate for 30-60 minutes.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Normalize the fluorescence signal to the cell number or protein content and compare the glucose uptake in treated cells to untreated controls.

Conclusion and Future Directions

The comparative analysis reveals that while metformin remains a crucial therapeutic and research tool, novel biguanide derivatives, such as the difluorophenyl-substituted analogues, hold the potential for significantly enhanced potency and distinct mechanisms of action. The observation that 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide targets the EGFR pathway opens up new avenues for its application in oncology, particularly in tumors driven by EGFR signaling.

Further research is warranted to directly compare the potency and mechanisms of a wider range of fluorinated biguanides, including 1-(2,4-Difluorophenyl)biguanide, across various cell types and disease models. The experimental protocols provided in this guide offer a robust framework for such investigations, enabling researchers to systematically evaluate these promising compounds and pave the way for the development of next-generation biguanide therapeutics.

References

-

Metformin - Wikipedia. (URL: [Link])

-

The mechanisms of action of metformin - PMC - NIH. (URL: [Link])

-

How metformin works: Mechanism of action explained - Medical News Today. (URL: [Link])

-

Mechanism of Metformin: A Tale of Two Sites | Diabetes Care. (URL: [Link])

-

AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC. (URL: [Link])

-

Role of AMP-activated protein kinase in mechanism of metformin action - PMC - NIH. (URL: [Link])

-

Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - MDPI. (URL: [Link])

-

Figure 3. Cell Viability and Expression of Markers during Treatment of... - ResearchGate. (URL: [Link])

-

BioAssay Systems Glucose Uptake. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

-

Potential applications for biguanides in oncology - Immunomet. (URL: [Link])

-

An overview of the most common methods for assessing cell viability. (URL: [Link])

-

Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC. (URL: [Link])

-

Design, Synthesis, Anti-Proliferative Effects, and Mechanistic Details of Fluorine-Containing Biguanide Derivatives with Various Carbon Rings - Bentham Science Publisher. (URL: [Link])

-

Original Article 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulatin. (URL: [Link])

-

The chemistry of biguanides. (URL: [Link])

-

BJOC - Synthetic accesses to biguanide compounds - Beilstein Journals. (URL: [Link])

-

The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC. (URL: [Link])

-

Comparison of the in vitro effect of biguanides and sulfonylureas on insulin binding of its receptors in target cells - PubMed. (URL: [Link])

-

The chemistry of biguanides: from synthetic routes to applications in organic chemistry | Request PDF - ResearchGate. (URL: [Link])

-

Effects of metformin and biguanide analogues 1–5 at the concentration... - ResearchGate. (URL: [Link])

-

AMPK activators: mechanisms of action and physiological activities - PMC. (URL: [Link])

-

Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise. (URL: [Link])

-

Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed. (URL: [Link])

-

Phyto4Health - (-)-Pentazocine - Way2Drug. (URL: [Link])

Sources

Technical Comparison Guide: Optimizing LC-MS Identification of 1-(2,4-Difluorophenyl)biguanide

The following guide is structured as a high-level technical document designed for analytical chemists and pharmaceutical researchers. It prioritizes experimental utility, mechanistic understanding, and objective comparison of methodologies.

Executive Summary

The identification of 1-(2,4-Difluorophenyl)biguanide (CAS: 66088-52-6) presents a classic analytical challenge: retaining a highly polar, basic biguanide moiety while maintaining specificity for the fluorinated aromatic ring. Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 chemistries often fails to provide adequate retention, leading to ion suppression and poor peak shape.

This guide compares the "Standard" RPLC approach against the "Optimized" Hydrophilic Interaction Liquid Chromatography (HILIC) workflow. Our experimental data and theoretical modeling indicate that HILIC provides superior retention, sensitivity, and peak symmetry for this analyte.

Compound Profile & Physicochemical Challenges[1][2]

Understanding the molecule is the first step to successful identification. 1-(2,4-Difluorophenyl)biguanide consists of a hydrophobic difluorophenyl group attached to a highly hydrophilic, basic biguanide tail.

| Property | Value | Analytical Implication |

| Molecular Formula | C₈H₉F₂N₅ | Basis for exact mass calculation. |

| Monoisotopic Mass | 213.0826 Da | Precursor ion [M+H]⁺ will be m/z 214.09 . |

| pKa (Biguanide) | ~11.5 (Strongly Basic) | Positive ionization (ESI+) is highly efficient; compound is protonated at neutral pH. |

| LogP | ~0.1 to 1.1 | "Amphiphilic" but dominated by the polar biguanide group, causing early elution on C18. |

Methodological Comparison: HILIC vs. RPLC

The following table summarizes the performance metrics of the two primary separation strategies.

| Feature | Method A: HILIC (Recommended) | Method B: RPLC C18 (Alternative) |

| Stationary Phase | Zwitterionic (ZIC-HILIC) or Amide | C18 (Octadecylsilane) |

| Mobile Phase | High Organic (80-90% ACN) | High Aqueous (95% Water) |

| Retention Mechanism | Partitioning into water-rich layer | Hydrophobic Interaction |

| Retention Time (k') | High (k' > 3) | Low (k' < 1) - Risk of void elution |

| MS Sensitivity | High (High organic enhances desolvation) | Moderate/Low (High aqueous suppresses signal) |

| Peak Shape | Sharp, Symmetrical | Tailing (Silanol interactions with basic amine) |

| Matrix Effects | Low (Elutes away from salts) | High (Co-elutes with unretained matrix) |

The "Alternative" Workflow: Why C18 Fails

In a standard C18 workflow, the biguanide group is too polar to interact significantly with the alkyl chains. To achieve retention, one must use:

-

Ion-Pairing Reagents: (e.g., Heptafluorobutyric acid). Drawback: Contaminates the MS source and suppresses ionization.

-

100% Aqueous Conditions: Drawback: Causes "phase dewetting" (pore collapse) in many C18 columns, leading to retention loss over time.

The "Product" Workflow: The HILIC Solution

HILIC uses a polar stationary phase (like silica or zwitterions) and a high-organic mobile phase. The water-rich layer on the silica surface retains the polar biguanide tail effectively. This method is self-validating because the elution order is orthogonal to RPLC; if an impurity co-elutes in RPLC, it will likely separate in HILIC.

Experimental Protocols

Protocol A: Optimized HILIC Method (Recommended)

-

Column: ZIC-HILIC or TSKgel Amide-80 (2.1 x 100 mm, 3 µm)

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8)

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 90% B (Isocratic hold for retention)

-

1-10 min: 90% B → 40% B

-

10-12 min: 40% B (Wash)

-

12.1 min: 90% B (Re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL (Sample diluent must be 90% ACN to prevent peak distortion)

Protocol B: Mass Spectrometry Parameters (ESI+)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 350°C

-

Precursor Ion: m/z 214.1 ([M+H]⁺)

Identification & Fragmentation Pathways[1][3][4][5][7][8][9]

Reliable identification requires monitoring specific product ions. Based on the fragmentation patterns of analogous biguanides (Metformin, Phenformin) and the specific difluorophenyl moiety, the following transitions are diagnostic.

Predicted Fragmentation Logic

-

Loss of Ammonia (-17 Da): Characteristic of terminal guanidine groups.

-

Transition: 214.1 → 197.1

-

-

Cleavage of Biguanide Bond (C-N):

-

Produces the 2,4-Difluoroaniline cation. This is the most specific fragment for the "Difluorophenyl" part of the molecule.

-

Transition: 214.1 → 129.0 (Quantifier)

-

-

Biguanide Backbone Fragmentation:

-

Produces the generic guanidine/biguanide fragment.

-

Transition: 214.1 → 60.0 (Qualifier - shared by Metformin)

-

Visualization: Fragmentation Pathway

The following diagram illustrates the theoretical dissociation of the precursor ion.

Figure 1: Predicted ESI+ fragmentation pathway for 1-(2,4-Difluorophenyl)biguanide.

Workflow Visualization

The experimental decision tree below guides the analyst through the optimization process.

Figure 2: Decision matrix for selecting the optimal chromatographic mode.

References

-

PubChem. 1-(2,4-Difluorophenyl)biguanide hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

-

Hao, Z., et al. Hydrophilic Interaction Chromatography (HILIC) for the Separation of Polar Compounds. Agilent Technologies Technical Overview. Available at: [Link]

- Hemsley, M.Analysis of Biguanides by HILIC-MS/MS. Chromatography Today. (General reference on Biguanide HILIC methodologies).

- Nováková, L., et al.Hydrophilic interaction chromatography for the determination of drugs in biological fluids. Journal of Chromatography A, 2013.

-

European Medicines Agency. Guideline on bioanalytical method validation. (Standard for validating the LOD/LOQ mentioned in protocols). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. opendata.uni-halle.de [opendata.uni-halle.de]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. uab.edu [uab.edu]

Comparative Bioactivity Guide: 2,4-Difluoro vs. 4-Fluoro Phenyl Biguanide Derivatives

Executive Summary

This guide provides a technical comparison between 4-fluoro phenyl biguanide (4-F-PB) and 2,4-difluoro phenyl biguanide (2,4-diF-PB) . While both derivatives utilize fluorine substitution to enhance metabolic stability compared to non-fluorinated biguanides (e.g., phenformin), they exhibit distinct pharmacodynamic profiles.

The Verdict:

-

4-F-PB (The Stabilizer): primarily offers resistance to para-hydroxylation (Phase I metabolism), maintaining a pharmacokinetic profile similar to phenformin but with extended half-life.

-

2,4-diF-PB (The Potentiator): The addition of the ortho-fluorine atom significantly increases lipophilicity (LogP) and induces steric/electronic effects that enhance membrane permeability and mitochondrial complex I inhibition. This results in superior potency in AMPK activation and anti-proliferative efficacy in cancer models, though with a narrower therapeutic index.

Part 1: Chemical Physics & SAR Logic[1]

The bioactivity differences stem directly from the physicochemical alterations induced by the fluorine atoms.[1]

Physicochemical Comparison Table

| Property | 4-Fluoro Phenyl Biguanide | 2,4-Difluoro Phenyl Biguanide | Impact on Bioactivity |

| Substitution Pattern | Para-only | Ortho and Para | 2,4-diF blocks two metabolic oxidation sites. |

| Electronic Effect ( | Electron Withdrawing (Inductive) | Stronger Electron Withdrawing | 2,4-diF lowers the pKa of the biguanide moiety slightly more, altering protonation at physiological pH. |

| Lipophilicity (ClogP) | Moderate (~1.8 - 2.[1]1) | High (~2.3 - 2.[1]6) | Critical Driver: Higher LogP of 2,4-diF facilitates rapid passive diffusion across the plasma and mitochondrial membranes. |

| Steric Hindrance | Low | Moderate (Ortho effect) | The ortho-F in 2,4-diF restricts rotation of the phenyl ring, potentially locking the bioactive conformation. |

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates how specific structural modifications translate to biological outcomes.

Caption: SAR logic flow demonstrating how the addition of the ortho-fluorine (2,4-diF) shifts the compound from a metabolic stabilizer to a potency-optimized agent.

Part 2: Biological Performance & Mechanism[1][2]

Mechanism of Action: AMPK Activation

Both derivatives function as mitochondrial Complex I inhibitors.[1] However, the 2,4-diF derivative typically exhibits a lower IC50 (higher potency) for ATP depletion, leading to more robust AMPK activation.

The Pathway:

-

Entry: Drug enters cell (2,4-diF enters faster due to lipophilicity).

-

Target: Inhibition of Mitochondrial Complex I (OXPHOS).[1]

-

Signal: ATP/AMP ratio drops.

-

Sensor: AMPK is phosphorylated (activated) at Thr172.

-

Effector: mTORC1 is inhibited (via TSC2), halting cell proliferation.

Comparative Efficacy Data (Representative)

Based on SAR trends for fluorinated biguanides (e.g., HL156A, 3,4-difluoro analogs).

| Assay Type | Metric | 4-Fluoro Derivative | 2,4-Difluoro Derivative | Interpretation |

| Kinase Activation | AMPK | ++ (Moderate) | ++++ (Strong) | 2,4-diF induces acute energy stress more effectively. |

| Cell Viability (MTT) | IC50 (Cancer Lines) | 50 - 100 | 5 - 20 | 2,4-diF is significantly more cytotoxic to tumor cells. |

| Metabolic Stability | Microsomal Half-life ( | High | Very High | Both resist oxidation; 2,4-diF is slightly superior due to dual-site blockage. |

Signaling Pathway Visualization[1]

Caption: Mechanism of Action. 2,4-diF Biguanide inhibits Complex I, triggering the AMPK energy sensor to suppress mTOR-driven proliferation.

Part 3: Experimental Protocols

To validate the superior bioactivity of the 2,4-difluoro derivative, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of both derivatives in a cancer cell line (e.g., T24 or HepG2).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment:

-

Prepare 100 mM stock solutions of 4-F-PB and 2,4-diF-PB in DMSO.

-

Perform serial dilutions (0, 1, 5, 10, 50, 100, 500

M) in culture media. -

Control: Vehicle (DMSO < 0.1%) and Positive Control (Doxorubicin or Phenformin).

-

-

Incubation: Treat cells for 48h at 37°C.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm.

-

Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

-

Validation Check: The 2,4-diF curve should shift left (lower IC50) compared to 4-F.

-

Protocol B: AMPK Activation (Western Blot)

Objective: Quantify the phosphorylation of AMPK (Thr172) as a marker of target engagement.[1]

-

Lysis: Treat cells with 10

M of each compound for 6h. Lyse in RIPA buffer with protease/phosphatase inhibitors. -

Separation: Load 20

g protein/lane on 10% SDS-PAGE. -

Transfer: Transfer to PVDF membrane.

-

Blotting:

-

Primary Antibodies: Anti-p-AMPK (Thr172) (1:1000) and Anti-Total AMPK (1:1000).[1]

-

Loading Control: Anti-

-Actin.

-

-

Detection: ECL chemiluminescence.

-

Quantification: Densitometry (ImageJ). Calculate the ratio of p-AMPK/Total-AMPK.

-

Causality Check: If p-AMPK increases but Total-AMPK remains constant, the drug is activating the kinase, not changing expression levels.

-

References

-

Xiao, D., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives.[2] Bioorganic & Medicinal Chemistry, 28(2), 115258.[2]

-

[1]

-

-

Xu, S., et al. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules, 26(19), 5775.

-

[1]

-

-

Narise, K., et al. (2014). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment.[3] Drug Design, Development and Therapy, 8, 701-717.

-

[1]

-

-

Inoue, M., et al. (2020). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. (General reference for Fluorine SAR effects).

-

[1]

-

Sources

A Senior Application Scientist's Guide to Purity Validation: Elemental Analysis vs. Orthogonal Methods for 1-(2,4-Difluorophenyl)biguanide

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For novel compounds like 1-(2,4-Difluorophenyl)biguanide hydrochloride, a member of a pharmacologically significant class of biguanides[1][2], establishing purity is not merely a quality control checkpoint; it is a fundamental requirement for accurate biological, toxicological, and formulation studies.

This guide provides an in-depth comparison of elemental analysis—a cornerstone technique for purity assessment—with modern, orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present validated protocols, and offer a logical workflow for achieving irrefutable purity validation for 1-(2,4-Difluorophenyl)biguanide.

The Cornerstone Technique: Elemental Analysis (EA)

Elemental analysis remains a uniquely powerful tool in chemical analysis. While modern spectroscopic techniques provide intricate structural detail, EA offers a fundamental, quantitative truth: the mass percentage of specific elements within a sample[3]. For a synthesized compound, this provides a direct comparison between empirical reality and theoretical composition, serving as a robust indicator of overall purity.

Principle of CHN Analysis

The most common form of EA for organic molecules is CHN (Carbon, Hydrogen, Nitrogen) analysis, typically performed via high-temperature combustion, a method refined from the Pregl-Dumas technique[4].

-

Combustion: A precisely weighed sample is combusted in an oxygen-rich atmosphere at ~1000°C, converting all organic components into their elemental gases (CO₂, H₂O, N₂, etc.)[5].

-

Reduction & Separation: The gas mixture is passed over heated copper to remove excess oxygen and reduce nitrogen oxides to N₂ gas. The resulting gases are then separated, often using gas chromatography (GC) principles[4].

-

Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of the elemental gas, allowing for precise quantification.

Why EA is a Critical First-Pass Purity Assay

The primary strength of EA lies in its ability to detect impurities that are often invisible to other common techniques. Spectroscopic and chromatographic methods can be "blind" to non-chromophoric or non-ionizable species. EA, however, will immediately flag deviations from the theoretical elemental composition caused by:

-

Inorganic Salts: Residual catalysts or salts (e.g., NaCl) from the synthesis or purification process, which contain no carbon[6].

-

Bound Solvents or Water: Co-crystallized water or solvent molecules that alter the C, H, and N ratios[6].

-

Gross Structural Errors: A significant error in the synthetic outcome would result in an elemental composition that does not match the target molecule.

For a new chemical entity, a successful EA result, typically with experimental values within ±0.4% of the theoretical values, provides a high degree of confidence in the sample's bulk purity and elemental integrity[7].

Experimental Protocol: CHN Analysis of 1-(2,4-Difluorophenyl)biguanide HCl

Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Nitrogen in a synthesized batch of 1-(2,4-Difluorophenyl)biguanide hydrochloride (Formula: C₈H₁₀ClF₂N₅, MW: 249.65 g/mol ) and compare them to the theoretical values.

Theoretical Values Calculation:

-

%C: (8 * 12.011) / 249.65 * 100 = 38.49%

-

%H: (10 * 1.008) / 249.65 * 100 = 4.04%

-

%N: (5 * 14.007) / 249.65 * 100 = 28.05%

Instrumentation: A calibrated CHN combustion elemental analyzer.

Materials:

-

Test Sample: 1-(2,4-Difluorophenyl)biguanide HCl, dried under vacuum at 40°C for 12 hours to remove residual solvents.

-

Calibration Standard: Acetanilide or another certified high-purity standard.

-

Tin capsules for solid samples.

-

High-purity oxygen and helium carrier gas.

Methodology:

-

Instrument Calibration (Self-Validation):

-

Analyze 3-5 replicates of the calibration standard (e.g., Acetanilide, ~1-2 mg each) to ensure the instrument is performing within specifications. The measured values should be within ±0.3% of the theoretical values for the standard. This step is critical for ensuring the trustworthiness of the subsequent sample analysis.

-

-

Sample Preparation:

-

In a controlled environment with low humidity, accurately weigh approximately 1-2 mg of the dried 1-(2,4-Difluorophenyl)biguanide HCl into a tin capsule using a microbalance.

-

Fold the capsule securely to encase the sample and eliminate atmospheric contamination.

-

Prepare at least three replicates to assess precision.

-

-

Analysis:

-

Introduce the encapsulated samples into the elemental analyzer's autosampler.

-

Run the analysis sequence, which includes blanks, calibration standards, and the test samples.

-

-

Data Interpretation:

-

Calculate the average experimental %C, %H, and %N from the sample replicates.

-

Compare the average values to the theoretical percentages.

-

Acceptance Criterion: The experimental values must be within ±0.4% of the theoretical values (e.g., %C should be between 38.09% and 38.89%)[7]. A result outside this range indicates the presence of impurities or an incorrect molecular structure and triggers further investigation.

-

Orthogonal Methods for a Comprehensive Purity Profile

While EA confirms bulk purity, it cannot identify or quantify individual organic impurities[6]. For this, we turn to orthogonal methods—techniques that assess purity based on different chemical or physical principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, separating the main compound from process-related impurities and degradation products[8][9].

-

Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase (e.g., C18)[10]. Purity is typically reported as a percentage of the main peak area relative to the total area of all detected peaks.

-

Causality: We choose Reversed-Phase HPLC (RP-HPLC) because biguanides are polar molecules, making them well-suited for separation on a non-polar C18 column with a polar mobile phase[10]. UV detection is appropriate as the phenyl ring in the molecule is a strong chromophore.

Quantitative NMR (qNMR)